molecular formula C13H23NO4 B2930578 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid CAS No. 1784431-95-3

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid

Cat. No. B2930578
CAS RN: 1784431-95-3
M. Wt: 257.33
InChI Key: GDJCCDLIHXFHJT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is also known as [1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid . The IUPAC name is [1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of Compound VI-1 (0.40g, 1.55mmol) and 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (0.39g, 1.71mmol). These are dissolved in DMF (50 mL), with the addition of condensing agent PyBOP (1.05 g, 2.02 mmol) and DIPEA (0.77 mL, 4.66 mmol), and the reaction is carried out at room temperature for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is a solid at room temperature .

Scientific Research Applications

Solvent-Dependent Reactions

The compound demonstrates diverse solvent-dependent reactions. For instance, Rossi et al. (2007) found that using different solvents and temperatures allows the synthesis of various compounds, such as 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, indicating its versatility in chemical synthesis (Rossi et al., 2007).

Synthesis of Tetrahydroquinolines and Naphthyridines

The compound aids in the synthesis of complex organic structures. Reed et al. (1988) utilized N-(tert-butoxycarbonyl)anilines for converting into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, a critical step in new versatile quinoline ring nucleus synthesis (Reed et al., 1988).

Polymorphism in Crystal Structure

Gebreslasie et al. (2011) explored the polymorphic forms of a related compound, noting its consistent molecular conformation across different forms. This highlights its potential in the study of crystallography and molecular structure (Gebreslasie et al., 2011).

Asymmetric Synthesis

Wu et al. (1996) demonstrated the use of the compound in highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, important for creating specific stereochemical configurations in organic compounds (Wu et al., 1996).

Efficient Catalyst for N-Protection of Amines

Karimian and Tajik (2014) reported that the compound serves as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, highlighting its utility in green chemistry and catalysis (Karimian & Tajik, 2014).

Structural Characterization in Crystallography

Naveen et al. (2007) synthesized a derivative of the compound and characterized it using X-ray diffraction, emphasizing its relevance in structural chemistry and crystallography (Naveen et al., 2007).

Synthesis of Complex Organic Molecules

Alonso et al. (2005) described an enantioselective synthesis starting from a related compound, showcasing its role in the creation of complex organic molecules with specific stereochemistry (Alonso et al., 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results . It’s possible that the mechanism of action may vary depending on the context in which this compound is used.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H410 . Precautionary measures include P273-P301+P310-P305+P351+P338 . It is recommended to store the compound in a sealed container in a dry environment at room temperature .

properties

IUPAC Name

2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-9(14)13(4,5)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJCCDLIHXFHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid

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